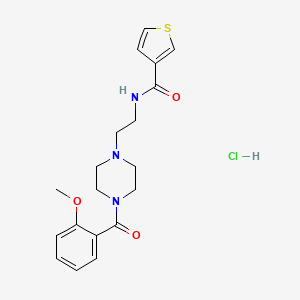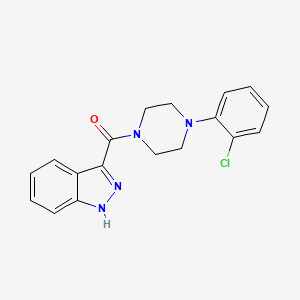
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as DMTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTA is a thiazole-based compound that has been synthesized using various methods, and it has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Compounds structurally related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. A study by Koppireddi et al. (2013) found that certain derivatives exhibited good antioxidant activity across four assays, and excellent anti-inflammatory activity was observed in some compounds. Notably, specific derivatives showed both significant antioxidant and anti-inflammatory effects, highlighting the potential therapeutic applications of these compounds in managing conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Anticancer and Antiviral Activities
Research has also explored the anticancer and antiviral potentials of derivatives similar to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide. Havrylyuk et al. (2013) synthesized 2-(4,5-Dihydropyrazol-1-yl)-thiazol-4-ones, starting from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines, and found that some derivatives demonstrated selective inhibition of leukemia cell lines growth and high activity against Tacaribe virus strain, indicating their promising applications in cancer and viral infections treatment (Havrylyuk et al., 2013).
Antimicrobial Applications
Saravanan et al. (2010) focused on the synthesis of novel thiazole derivatives by incorporating a pyrazole moiety, which were then tested for antibacterial and antifungal activities. The study concluded that most of the synthesized compounds exhibited significant antimicrobial activities, with specific compounds showing the highest anti-bacterial and anti-fungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Synthetic Methodologies for Novel Compounds
Apart from their biological activities, derivatives of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide serve as key intermediates in the synthesis of a wide range of compounds. For instance, the work of Sápi et al. (1997) and Horishny et al. (2013) demonstrates the synthesis and base-catalyzed ring transformations of related compounds, contributing to the field of synthetic organic chemistry and facilitating the development of new materials with potential applications in pharmaceuticals and beyond (Sápi et al., 1997); (Horishny et al., 2013).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-15-7-4-13(5-8-15)10-19(23)22-20-21-16(12-27-20)14-6-9-17(25-2)18(11-14)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXHFNHMPZLYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581156.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate](/img/structure/B2581158.png)


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)
![N-(4-Methylphenyl)-2-(1'-methylspiro[1H-quinazoline-2,4'-piperidine]-4-yl)sulfanylacetamide](/img/structure/B2581170.png)




![2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2581178.png)